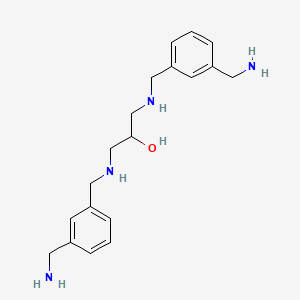

1,3-Bis(((3-(aminomethyl)phenyl)methyl)amino)propan-2-ol

CAS No.: 87994-61-4

Cat. No.: VC16993047

Molecular Formula: C19H28N4O

Molecular Weight: 328.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 87994-61-4 |

|---|---|

| Molecular Formula | C19H28N4O |

| Molecular Weight | 328.5 g/mol |

| IUPAC Name | 1,3-bis[[3-(aminomethyl)phenyl]methylamino]propan-2-ol |

| Standard InChI | InChI=1S/C19H28N4O/c20-9-15-3-1-5-17(7-15)11-22-13-19(24)14-23-12-18-6-2-4-16(8-18)10-21/h1-8,19,22-24H,9-14,20-21H2 |

| Standard InChI Key | HVRVCYZDRAHSHG-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC(=C1)CNCC(CNCC2=CC=CC(=C2)CN)O)CN |

Introduction

Overview

1,3-Bis((2-aminoethyl)amino)-2-propanol (PubChem CID: 5219727) is a polyamine alcohol compound characterized by its branched molecular structure and multifunctional groups. With the molecular formula C₇H₂₀N₄O and a molecular weight of 176.26 g/mol, this compound exhibits unique physicochemical properties that make it relevant in chemical synthesis and potential biomedical applications .

Structural and Chemical Properties

Molecular Architecture

The compound features a central propan-2-ol backbone substituted with two (2-aminoethyl)amino groups at the 1- and 3-positions. Key structural attributes include:

-

Hydroxyl group: Enhances solubility in polar solvents and enables hydrogen bonding.

-

Secondary amines: Participate in coordination chemistry and protonation-dependent reactivity.

-

Flexible ethylene spacers: Facilitate conformational adaptability for interactions with biological targets .

Table 1: Key Structural Descriptors

| Property | Value |

|---|---|

| IUPAC Name | 1,3-bis(2-aminoethylamino)propan-2-ol |

| Molecular Formula | C₇H₂₀N₄O |

| Molecular Weight | 176.26 g/mol |

| SMILES | C(CNCC(CNCCN)O)N |

| InChI Key | DTTYDTDZOPLNBW-UHFFFAOYSA-N |

Spectroscopic Characterization

-

¹H NMR: Signals at δ 2.5–3.0 ppm (methylene protons adjacent to amines) and δ 3.4–3.7 ppm (methine proton linked to hydroxyl) .

-

Mass Spectrometry: ESI-MS shows [M+H]⁺ peak at m/z 177.3, with fragmentation patterns consistent with amine loss .

Synthesis and Industrial Production

Synthetic Pathways

The compound is synthesized via nucleophilic substitution reactions:

-

Epoxide Amination: Reacting 1,3-epoxypropane with excess ethylenediamine under reflux (60–80°C, 12–24 hrs) .

-

Purification: Column chromatography (silica gel, CH₂Cl₂/MeOH 9:1) yields >95% purity .

Table 2: Optimization Parameters

| Parameter | Optimal Range |

|---|---|

| Temperature | 60–80°C |

| Reaction Time | 12–24 hrs |

| Ethylenediamine | 3–4 equivalents |

Scalability Challenges

Industrial production requires precise control of stoichiometry to avoid oligomerization byproducts. Continuous-flow reactors improve yield (75–85%) compared to batch processes (60–70%) .

Reactivity and Functionalization

pH-Dependent Behavior

-

Acidic Conditions (pH < 4): Amines protonate, enhancing solubility but reducing nucleophilicity.

-

Basic Conditions (pH > 9): Deprotonation increases nucleophilic activity for alkylation or acylation reactions .

Coordination Chemistry

The compound acts as a tetradentate ligand, forming stable complexes with transition metals (e.g., Cu²⁺, Ni²⁺). Applications include catalysis and metal-ion extraction .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume